molecular formula C8H10N2O B1267592 2-(4-Aminophenyl)acetamide CAS No. 6633-76-7

2-(4-Aminophenyl)acetamide

Cat. No.: B1267592
CAS No.: 6633-76-7
M. Wt: 150.18 g/mol
InChI Key: PBFBGLBYZHLKHL-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

2-(4-Aminophenyl)acetamide, also known as N-(4-Aminophenyl)acetamide, is a compound that has been studied for its antimicrobial properties . The primary targets of this compound are both Gram-positive and Gram-negative bacterial strains . These bacteria are responsible for various infectious diseases, and the compound’s ability to act against them is crucial in the treatment of these conditions.

Mode of Action

The compound interacts with its targets by perturbing the bacterial cell membrane and also exhibits an intracellular mode of action . This dual mode of action allows the compound to effectively inhibit the growth of the bacteria, thereby exhibiting its antimicrobial activity.

Biochemical Pathways

It is suggested that the compound’s mode of action involves the disruption of bacterial cell membrane integrity and potential interaction with intracellular targets . This disruption can lead to the inhibition of essential biological processes within the bacteria, ultimately leading to their death.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth, making it a potent antimicrobial agent . It has been found to be effective against both Gram-positive and Gram-negative bacterial strains . The compound’s ability to disrupt the bacterial cell membrane and potentially interact with intracellular targets leads to the death of the bacteria, thereby inhibiting the progression of the infectious disease.

Biochemical Analysis

Biochemical Properties

2-(4-Aminophenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as acetyltransferases, which catalyze the transfer of acetyl groups to specific substrates. These interactions can influence the activity of the enzymes and subsequently affect metabolic processes .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind to specific proteins, such as transcription factors, and modulate their activity. This can lead to changes in the expression of target genes and subsequent alterations in cellular processes . Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response in the animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be acetylated by acetyltransferases, leading to the formation of acetylated derivatives . These metabolic pathways can influence the compound’s activity and its effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)acetamide typically involves the acetylation of 4-aminophenol. One common method includes the reaction of 4-aminophenol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{C6H4(NH2)OH} + \text{(CH3CO)2O} \rightarrow \text{C6H4(NHCOCH3)OH} + \text{CH3COOH} ]

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar acetylation processes, often optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Aminophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid are used under controlled conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or other electrophiles can be used in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives such as 4-nitroacetanilide.

    Reduction: Primary amines such as 4-aminophenylamine.

    Substitution: Various substituted acetanilides depending on the electrophile used.

Scientific Research Applications

2-(4-Aminophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of pharmaceutical agents, particularly as a precursor to analgesics and antipyretics.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Acetanilide: A parent compound with similar analgesic and antipyretic properties.

    4-Aminophenol: A precursor in the synthesis of 2-(4-Aminophenyl)acetamide with similar chemical reactivity.

    Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar structure but different pharmacological profile.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

2-(4-aminophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFBGLBYZHLKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285527
Record name 2-(4-aminophenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6633-76-7
Record name 6633-76-7
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Record name 2-(4-aminophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenyl)acetamide
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Synthesis routes and methods I

Procedure details

To a solution of 4-nitrophenylacetamide 55 (3.2 g, 1.78 mmol) in methanol (50 mL) was added 10% Pd—C (0.32 g) and the resulted mixture was stirred at room temperature for 24 h under 1 atm hydrogen atmosphere. Pd—C was removed by filtration on Celite. The filtered solution was evaporated to provide 55a (2.35 g, 90% yield). 1HNMR (300 MHz, CDCl3-CD3OD): δ 7.06 (d, J=8 Hz, 2H), 6.72 (d, J=8 Hz, 2H), 3.41 (s, 2H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
90%

Synthesis routes and methods II

Procedure details

To a suspension of Nitrobenzene (NB-2-A13, NB-2-A14 or NB-3-A16; 1.61 mmol) and Raney Ni (50 mg) in refluxing ethanol (10 mL) was added drop-wise anhydrous hydrazine (0.5 mL). After the addition was complete, the mixture was refluxed for an additional 20 minutes and then filtered through a pad of Celite. The Celite bed was washed with ethanol (100 mL) and the combined solution was evaporated under reduced pressure to provide pure 2-(4-aminophenyl)-acetamide (2-NB-2-A13, 2-NB-2-A14 or 2-NB-3-A16).
Quantity
1.61 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(4-Aminophenyl)acetamide in the study and how does its structure facilitate this role?

A1: In the study "Synthesis and Imaging Study on the FITC Labeled Folic Derivative" [], this compound serves as a crucial linker molecule. Its structure, featuring both an amine group (-NH2) and an amide group (-CONH-), enables its reaction with both the α- and γ-carboxyl groups of folic acid. This reaction, mediated by coupling reagents like DMAP/EDCI, leads to the formation of the folate-derived molecule, FA-EA. Essentially, this compound acts as a bridge, connecting folic acid to a fluorescent tag (FITC) for potential tumor imaging.

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